molecular formula C14H22N4O6 B11102867 (3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate

(3,6-Diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazole-1,4-diyl)dimethanediyl diacetate

Cat. No.: B11102867
M. Wt: 342.35 g/mol
InChI Key: DCQWOUXZLNCQOH-UHFFFAOYSA-N
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Description

[4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of room temperature ionic liquids, which offer several advantages, including high yields, simple work-up procedures, and efficient recovery and recycling of the ionic liquid . This method is particularly advantageous for large-scale production due to its cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

[4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of new imidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole core is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, [4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of [4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its wide range of applications in chemistry and biology.

    Benzimidazole: A derivative of imidazole with an additional benzene ring, commonly used in pharmaceuticals.

    Thiazole: A sulfur-containing analog of imidazole, used in various chemical and biological applications.

Uniqueness

[4-[(ACETYLOXY)METHYL]-3,6-DIETHYL-2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]METHYL ACETATE is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from other similar compounds.

Properties

Molecular Formula

C14H22N4O6

Molecular Weight

342.35 g/mol

IUPAC Name

[3-(acetyloxymethyl)-1,4-diethyl-2,5-dioxo-3a,6a-dihydroimidazo[4,5-d]imidazol-6-yl]methyl acetate

InChI

InChI=1S/C14H22N4O6/c1-5-15-11-12(18(13(15)21)8-24-10(4)20)16(6-2)14(22)17(11)7-23-9(3)19/h11-12H,5-8H2,1-4H3

InChI Key

DCQWOUXZLNCQOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C(N(C(=O)N2COC(=O)C)CC)N(C1=O)COC(=O)C

Origin of Product

United States

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